molecular formula C22H20O3 B4701892 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B4701892
M. Wt: 332.4 g/mol
InChI Key: SNLLCXRLHWLTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, also known as psoralen, is a naturally occurring compound found in various plants, including figs, celery, and parsley. It has been used for centuries in traditional medicine to treat a variety of skin conditions, including psoriasis and vitiligo. In recent years, psoralen has gained attention in scientific research for its potential applications in cancer treatment and gene therapy.

Mechanism of Action

Psoralen's mechanism of action is primarily through the formation of covalent bonds with DNA upon exposure to ultraviolet light. This process, known as photoactivation, results in the formation of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-DNA adducts, which can lead to DNA damage and cell death. Psoralen-DNA adducts can also interfere with DNA replication and transcription, leading to mutations and genetic instability.
Biochemical and Physiological Effects:
In addition to its effects on DNA, 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, which play important roles in cell signaling and DNA replication, respectively. Psoralen has also been shown to modulate the immune system, acting as both an immunosuppressant and an immunostimulant depending on the context.

Advantages and Limitations for Lab Experiments

One advantage of using 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one in lab experiments is its ability to induce site-specific DNA damage, which can be useful for studying the effects of specific mutations or deletions. Its photoactivatable nature also allows for spatial and temporal control over DNA damage, which can be useful for studying the dynamics of DNA repair and replication processes.
One limitation of using 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one in lab experiments is its potential for off-target effects, as 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-DNA adducts can form at sites other than the intended target. Additionally, its photoactivatable nature requires specialized equipment and protocols, which can be a barrier to its use in some labs.

Future Directions

There are several potential future directions for 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one research. One area of interest is in the development of more efficient and specific methods for 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-mediated gene editing, which could have applications in gene therapy and biotechnology. Another area of interest is in the development of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-based therapies for autoimmune diseases and inflammatory disorders, which could take advantage of its immunomodulatory properties. Finally, further research is needed to better understand the mechanisms underlying 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one's effects on DNA and cellular processes, which could lead to the development of new cancer treatments and therapies.

Scientific Research Applications

Psoralen has been studied extensively for its potential applications in cancer treatment and gene therapy. One of its primary mechanisms of action is through the formation of covalent bonds with DNA upon exposure to ultraviolet light, leading to DNA damage and cell death. This property has been exploited in photodynamic therapy, a cancer treatment that involves the use of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one and light to selectively kill cancer cells.
Psoralen has also been used in gene therapy as a tool for targeted gene editing. By introducing 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one-modified DNA into cells and exposing them to ultraviolet light, researchers can induce site-specific DNA damage and trigger DNA repair mechanisms that can be used to replace or delete specific genes.

properties

IUPAC Name

5-butyl-2-methyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-3-4-8-16-11-21(23)25-19-13-20-18(12-17(16)19)22(14(2)24-20)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLLCXRLHWLTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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